molecular formula C18H24N4O4 B2909990 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one CAS No. 2034321-63-4

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2909990
CAS No.: 2034321-63-4
M. Wt: 360.414
InChI Key: QNMDSLWLOFIWCS-UHFFFAOYSA-N
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Description

The compound 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two distinct moieties:

  • Oxan-4-yl (tetrahydropyran-4-yl): Enhances lipophilicity and metabolic stability due to its cyclic ether structure.
  • 3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl: Introduces a pyrazine-linked oxygen atom and a pyrrolidine carbonyl group, which may facilitate hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

1-(oxan-4-yl)-4-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c23-17-9-13(11-22(17)14-2-7-25-8-3-14)18(24)21-6-1-15(12-21)26-16-10-19-4-5-20-16/h4-5,10,13-15H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMDSLWLOFIWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core, an oxan group, and a pyrazine moiety. Its molecular formula is C20H28N4O4C_{20}H_{28}N_{4}O_{4}, and it has a molecular weight of 392.46 g/mol. The IUPAC name is 1-(oxan-4-yl)-5-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide, indicating its complex functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways.
  • Receptor Interaction : It may modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses.
  • Gene Expression Modulation : The compound could affect gene expression through interactions with transcription factors or other regulatory proteins.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Similar pyrrolidine derivatives have shown efficacy in disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, studies on related compounds demonstrated their ability to inhibit proliferation in prostate cancer cell lines by activating c-Jun N-terminal kinase (JNK) pathways and causing G2/M cell cycle arrest .
  • Anticoagulant Properties : Some derivatives have been investigated for their potential as factor Xa inhibitors, which are crucial in the development of anticoagulant therapies. This suggests that the compound may have similar properties worth exploring .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds within the same structural family:

StudyCompoundFindings
1-(4-methoxyphenyl)-7-oxo...Exhibited high factor Xa potency and selectivity, indicating potential for anticoagulant therapy.
2-Phenyl-5-(pyrrolidin-1-yl)...Demonstrated significant anticancer activity by disrupting microtubule dynamics and inducing apoptosis in prostate cancer cells.
4-(oxan-4-yloxy)-3-(2-pyrrolidin...Showed promising results in preclinical studies for various biological activities, suggesting broad therapeutic potential.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one Pyrrolidin-2-one Oxan-4-yl, pyrazin-2-yloxy-pyrrolidine carbonyl Not explicitly reported N/A
1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) Imidazolidin-2-one Piperidinyl-trifluoromethyl benzyl AChE inhibition (IC₅₀ = 0.12 µM)
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) Pyrrolidin-2-one Arylpiperazine-propyl α₁-AR binding (pKi = 7.13)
(4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one Pyrrolidin-2-one Pyrazolo-pyrimidine Kinase inhibition

Key Research Findings

  • Substituent-Driven Target Specificity : Arylpiperazine derivatives (e.g., compound 7) favor adrenergic receptors, while pyrazine/pyrimidine-containing compounds (e.g., WHO INN compound) target kinases or CNS enzymes .
  • Metabolic Stability : Oxan-4-yl and tetrahydropyran derivatives exhibit improved metabolic stability over benzyl or arylpiperazine groups due to reduced susceptibility to oxidative metabolism .
  • Hydrogen Bonding Capacity : The pyrazin-2-yloxy group in the target compound may enhance binding to enzymes via N-O---H interactions, similar to pyridinyl-oxadiazole derivatives .

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